OXi8007 Achieves Aqueous Solubility ≥100 mg/mL While OXi8006 Requires Organic Co-Solvent
OXi8007 was specifically designed as a disodium phosphate prodrug salt to confer aqueous solubility to the otherwise poorly water-soluble parent phenol OXi8006 [1]. OXi8007 exhibits aqueous solubility ≥100 mg/mL, whereas OXi8006 lacks appreciable water solubility and requires DMSO for dissolution at comparable concentrations [2]. This solubility differential represents a functional design feature rather than an incidental property, as the phosphate group is cleaved in vivo by non-specific phosphatases to release the active tubulin-binding moiety OXi8006 [3].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥100 mg/mL in H2O |
| Comparator Or Baseline | OXi8006 (parent phenol): not appreciably water-soluble; requires DMSO dissolution |
| Quantified Difference | Qualitative shift from DMSO-requiring to water-soluble; ≥100-fold improvement in aqueous compatibility |
| Conditions | Solubility testing per vendor technical datasheet; water-soluble phosphate prodrug design |
Why This Matters
Aqueous solubility ≥100 mg/mL eliminates the need for DMSO-based vehicles in in vivo dosing formulations, reducing vehicle-associated toxicity and enabling saline-based intravenous administration.
- [1] Hadimani MB, Macdonough MT, Ghatak A, Strecker TE, Lopez R, Sriram M, Nguyen BL, Hall JJ, Kessler RJ, Shirali AR, Liu L, Garner CM, Pettit GR, Hamel E, Chaplin DJ, Mason RP, Trawick ML, Pinney KG. Synthesis of a 2-aryl-3-aroyl indole salt (OXi8007) resembling combretastatin A-4 with application as a vascular disrupting agent. J Nat Prod. 2013 Sep 27;76(9):1668-78. View Source
- [2] Hycultec GmbH. OXi8007 Product Technical Datasheet. HY-123283. View Source
- [3] Strecker TE, Odutola SO, Lopez R, Cooper MS, Tidmore JK, Ghatak A, Liu L, Chaplin DJ, Mason RP, Pinney KG, Trawick ML. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug OXi8007 in breast tumor xenografts. Cancer Lett. 2015 Dec 1;369(1):229-41. View Source
